molecular formula C6H8N2O2 B7965393 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B7965393
M. Wt: 140.14 g/mol
InChI Key: VVLPEZLZQGQHHN-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a bicyclic nitroimidazole derivative with a fused imidazole-oxazine scaffold. It serves as a critical pharmacophore in antitubercular (TB) drugs such as pretomanid (PA-824) and delamanid . The compound’s structure features a nitro group at position 2, a hydroxyl group at position 6, and a partially saturated oxazine ring, enabling redox activity under hypoxic conditions—a key mechanism for targeting dormant Mycobacterium tuberculosis (Mtb) . Its synthesis typically involves regioselective reactions starting from protected glycidol derivatives and nitroimidazole precursors, as detailed in Schemes 1 and 2 of and .

Properties

IUPAC Name

6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPEZLZQGQHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC=CN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound in the presence of a base . The reaction is usually carried out in a solvent such as methanol or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exhibit significant antimicrobial properties. Studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains. For instance, a study demonstrated that certain nitro-substituted derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells. For example, a derivative of this compound was found to inhibit cell proliferation in several cancer cell lines by targeting specific signaling pathways involved in cell survival and growth .

Material Science

Polymer Chemistry
The compound has applications in the development of novel polymers. Its unique heterocyclic structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing imidazo[2,1-b][1,3]oxazine units exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposites
In the field of nanotechnology, this compound has been utilized to create nanocomposites with enhanced electrical and thermal properties. These materials are being explored for applications in electronics and energy storage devices due to their improved conductivity and stability under varying environmental conditions .

Analytical Chemistry

Chromatographic Techniques
The compound is employed as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct chemical properties facilitate the development of analytical methods for the detection and quantification of related compounds in complex mixtures .

Spectroscopic Applications
Additionally, this compound serves as a valuable standard in spectroscopic analyses (e.g., NMR and IR spectroscopy). Its unique spectral features allow researchers to confirm the identity and purity of synthesized derivatives during research and development processes .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pretomanid (PA-824)

  • Structure : PA-824 ((6S)-2-nitro-6-[4-(trifluoromethoxy)benzyloxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine) shares the same imidazo-oxazine core but replaces the hydroxyl group at position 6 with a 4-(trifluoromethoxy)benzyl ether .
  • Activity: PA-824 exhibits potent activity against drug-sensitive and multidrug-resistant TB (MIC = 0.07 µg/mL for H37Rv strain) by generating nitric oxide (NO) under hypoxia, disrupting bacterial respiration .
  • Metabolism : The benzyl ether linker in PA-824 improves metabolic stability compared to hydroxyl-containing analogs but increases lipophilicity (clogP = 2.8) .

Delamanid (OPC-67683)

  • Structure : Delamanid contains a 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole core, replacing the oxazine ring with an oxazole. The nitro group is at position 6 instead of 2 .
  • Activity : Delamanid is active at lower MICs (0.006 µg/mL for H37Rv) but shares a similar mechanism involving nitroreductase-mediated activation .
  • Limitations : Oxazole-based analogs like delamanid show reduced solubility compared to oxazine derivatives, complicating formulation .

TBA-354

  • Structure : A biphenyl derivative synthesized by replacing PA-824’s benzyl ether with a pyridylmethyl group via Suzuki coupling ().
  • Activity : TBA-354 retained potency (MIC = 0.03 µg/mL) with improved aqueous solubility (0.5 mg/mL vs. PA-824’s 0.02 mg/mL) but was discontinued due to toxicity in Phase I trials .

Linker-Modified Analogs

  • Amide/Carbamate/Urea Linkers : Replacing PA-824’s ether linker with carbamate (e.g., R-140) or urea (e.g., R-155) groups reduced lipophilicity (clogP = 1.5–2.0) and improved metabolic stability. Carbamate analogs achieved comparable efficacy in murine TB models with enhanced safety profiles .
  • Synergistic Conjugates: Conjugates like 8a () combine the imidazo-oxazine core with oxazolidinones (e.g., linezolid), showing dual mechanisms and overcoming resistance (MIC = 0.15 µg/mL against linezolid-resistant L1 strain vs. linezolid’s 4.80 µg/mL) .

Structure-Activity Relationships (SAR) and Pharmacokinetic Profiles

Compound Core Structure Key Substituents MIC (µg/mL)* clogP Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
6,7-Dihydro-5H-imidazo...ol Imidazo-oxazine 6-OH, 2-NO₂ 0.10–0.50 1.2 1.2 1.5 (rat liver microsomes)
PA-824 Imidazo-oxazine 6-OCH₂-C₆H₄-OCF₃ 0.07 2.8 0.02 3.2
Delamanid Imidazo-oxazole 6-NO₂, 2,3-dihydro 0.006 3.5 <0.01 4.5
R-140 (carbamate) Imidazo-oxazine 6-O-C(=O)-NH-C₆H₄-OCF₃ 0.08 1.5 0.8 5.0
Conjugate 8a Imidazo-oxazine + oxazolidinone 6-O-pyridyl + oxazolidinone 0.15 2.1 0.3 4.0

MIC values against *M. tuberculosis H37Rv .

Key Research Findings

  • Redox Activation : The 2-nitro group in imidazo-oxazines is essential for activation by deazoflavin-dependent nitroreductase (Ddn), producing reactive nitrogen species that inhibit bacterial energy production .
  • Resistance Mitigation : Conjugates (e.g., 8a) retain activity against mutants resistant to parent drugs (e.g., linezolid-resistant rplC mutants), demonstrating dual-target synergy .
  • Safety : Hydroxyl-containing analogs (e.g., 6,7-Dihydro-5H-imidazo...ol) exhibit higher clearance rates but lower toxicity (LD₅₀ > 500 mg/kg) compared to lipophilic derivatives like PA-824 .

Biological Activity

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, also known as (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 187235-08-1

Anticancer Activity

Recent studies have indicated that imidazo[2,1-b][1,3]oxazine derivatives exhibit promising anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Imidazo Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound 1MesoII (mesothelioma)0.59Inhibition of FAK phosphorylation
Compound 2STO (mesothelioma)2.81Induction of apoptosis

These compounds were evaluated for their ability to inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell survival and proliferation. The inhibition of FAK was correlated with decreased cell viability and increased apoptosis in treated cells .

Antimicrobial Activity

The nitro group in the structure of this compound is critical for its antimicrobial properties. Nitroimidazole derivatives are known for their action against protozoal infections due to the formation of free radicals upon reduction by nitroreductases.

Table 2: Antimicrobial Efficacy of Nitroimidazole Derivatives

CompoundTarget OrganismMIC (μM)
Compound ALeishmania donovani0.39
Compound BTrypanosoma brucei0.95

These results indicate that derivatives of imidazo[2,1-b][1,3]oxazine can be effective against parasitic infections, showcasing their potential as therapeutic agents in treating diseases like leishmaniasis and Chagas disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound's ability to inhibit kinases such as FAK disrupts signaling pathways essential for cancer cell survival.
  • Formation of Reactive Metabolites : The nitro group undergoes reduction to form reactive species that bind to cellular macromolecules, leading to cell death in pathogens.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

Case Studies and Research Findings

Several studies have explored the efficacy of imidazo derivatives:

  • A study demonstrated that specific imidazo compounds significantly enhanced the efficacy of gemcitabine in mesothelioma treatment by modulating the expression of transporters involved in drug uptake .
  • Another research highlighted the promising antileishmanial effects of related compounds in animal models, achieving over 97% parasite clearance at optimal dosages .

Q & A

Q. What methodologies address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Test metabolites (via LC-MS/MS) for off-target effects. Use transgenic animal models (e.g., humanized CYP enzymes) to mimic human metabolism. Cross-validate with organ-on-chip systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

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